Cas no 674802-96-1 (N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide)
N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(methylsulfonyl)-
- 674802-96-1
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylsulfonylbenzamide
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide
- SCHEMBL6353000
- F2558-0082
- N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(methylsulfonyl)benzamide
- AKOS024660260
- N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide
-
- Inchi: 1S/C21H15Cl2NO4S/c1-29(27,28)15-9-6-13(7-10-15)21(26)24-19-11-8-14(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26)
- InChI Key: AJZIRURYRUTUEA-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=C1)C(C1C=CC=CC=1Cl)=O)NC(C1C=CC(=CC=1)S(C)(=O)=O)=O
Computed Properties
- Exact Mass: 447.01005
- Monoisotopic Mass: 447.0098845g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 88.7Ų
Experimental Properties
- PSA: 80.31
N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2558-0082-2μmol |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide |
674802-96-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2558-0082-5μmol |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide |
674802-96-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2558-0082-10μmol |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide |
674802-96-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2558-0082-20μmol |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide |
674802-96-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2558-0082-1mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide |
674802-96-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2558-0082-2mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide |
674802-96-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2558-0082-3mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide |
674802-96-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2558-0082-4mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide |
674802-96-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2558-0082-5mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide |
674802-96-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2558-0082-10mg |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide |
674802-96-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide
Introduction to N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide (CAS No. 674802-96-1)
N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by the CAS number 674802-96-1, represents a class of molecules that are being extensively studied for their pharmacological effects. The presence of multiple functional groups, including chloro, benzoyl, and methanesulfonyl substituents, makes this compound a promising candidate for further investigation in drug discovery and development.
The molecular structure of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide is characterized by a phenyl ring substituted with a 4-chloro group and a 2-(2-chlorobenzoyl) group, further modified by a 4-methanesulfonylbenzamide moiety. This arrangement of functional groups contributes to the compound's reactivity and interaction with biological targets. The chloro substituents, in particular, are known to enhance the lipophilicity and binding affinity of molecules, making them valuable in the design of drugs that require specific interactions with biological receptors.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders. The methanesulfonyl group, for instance, is often incorporated into drug molecules to improve their metabolic stability and pharmacokinetic properties.
One of the most compelling aspects of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide is its ability to interact with biological targets in a highly specific manner. This specificity is crucial for the development of drugs that can target pathological processes without affecting normal physiological functions. The compound's structural features allow it to bind to proteins and enzymes with high affinity, which is essential for achieving therapeutic efficacy.
Recent studies have demonstrated that derivatives of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide exhibit significant anti-inflammatory properties. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. The anti-inflammatory effects of this compound are attributed to its ability to inhibit the activity of nuclear factor kappa B (NFκB), a transcription factor that plays a central role in regulating inflammatory responses.
In addition to its anti-inflammatory properties, N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide has shown promise in preclinical studies as a potential chemopreventive agent against various types of cancer. The compound's ability to induce apoptosis in cancer cells while sparing healthy cells makes it an attractive candidate for further development. Mechanistic studies have revealed that it can activate stress signaling pathways that lead to the death of cancer cells without causing significant toxicity to normal tissues.
The synthesis of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to produce this compound in sufficient quantities for both laboratory studies and potential clinical trials. The synthesis typically involves the condensation of appropriate precursors under controlled conditions, followed by functional group transformations to introduce the necessary substituents.
The pharmacokinetic profile of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide is another area of active investigation. Understanding how the body processes this compound is essential for determining its dosing regimen and potential side effects. Preliminary studies suggest that it exhibits good oral bioavailability and moderate metabolic stability, which are favorable characteristics for a drug candidate.
The safety profile of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide is also being carefully evaluated through toxicology studies. These studies aim to identify any potential adverse effects associated with the compound at various doses. So far, results have shown that it is well-tolerated at therapeutic doses, although further research is needed to fully assess its long-term safety.
The development of N-4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide as a therapeutic agent represents an exciting advancement in medicinal chemistry. Its unique structural features and promising pharmacological effects make it a valuable tool for researchers studying various diseases. As more data becomes available on its efficacy and safety, this compound could potentially enter clinical trials and eventually become a treatment option for patients suffering from inflammatory and degenerative disorders.
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